2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that features both piperidine and pyrimidine rings. The presence of these rings makes it a significant compound in medicinal chemistry due to its potential biological activities. The compound is characterized by a nitro group at the 5-position of the pyrimidine ring and a methyl-substituted piperidine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can be substituted with other functional groups to modify its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The nitro group and the piperidine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine: Unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-3-2-4-14(6-7)10-12-5-8(15(16)17)9(11)13-10/h5,7H,2-4,6H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRDROFKBAQJDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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